molecular formula C9H19NO2 B3178516 Tert-butyl 2-amino-3-methylbutanoate CAS No. 6070-59-3

Tert-butyl 2-amino-3-methylbutanoate

Cat. No.: B3178516
CAS No.: 6070-59-3
M. Wt: 173.25 g/mol
InChI Key: RJBVJBGFJIHJSZ-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-3-methylbutanoate is an organic compound with the molecular formula C9H19NO2. It is a derivative of amino acids and is often used in various chemical and biological research applications. The compound is characterized by the presence of a tert-butyl ester group, which provides steric hindrance and influences its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2-amino-3-methylbutanoate can be synthesized through several methods. One common approach involves the reaction of valine tert-butyl ester with appropriate reagents. For instance, a solution of valine tert-butyl ester in N,N-dimethylformamide (DMF) can be reacted with potassium carbonate and potassium iodide at 100°C overnight. The reaction mixture is then purified by flash chromatography to yield the desired compound .

Industrial Production Methods

In industrial settings, the production of tert-butyl esters often involves the use of tert-butanol and anhydrous magnesium sulfate, with boron trifluoride diethyl etherate as a catalyst. This method is advantageous due to its high yield and the ability to tolerate various amino acid side chains .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-3-methylbutanoate undergoes several types of chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, often in the presence of a base such as potassium carbonate.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted amino acid derivatives, while oxidation reactions can produce corresponding oxo compounds.

Scientific Research Applications

Chemical Synthesis

Tert-butyl 2-amino-3-methylbutanoate is primarily utilized as a building block in peptide synthesis and the creation of complex organic molecules. The tert-butyl group provides steric hindrance, which can influence the selectivity and yield of reactions.

Synthetic Routes

  • Esterification : The compound can be synthesized through the esterification of valine with tert-butanol in the presence of acid catalysts like boron trifluoride diethyl etherate. This method is favored for its mild reaction conditions and high yields.
  • Substitution Reactions : The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Biological Research

In biological contexts, this compound is employed to study enzyme mechanisms and protein-ligand interactions. Its structural properties make it suitable for investigating how specific molecular configurations affect biological activity.

Pharmaceutical Applications

This compound serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds. Its derivatives are often used in drug development due to their biological activity.

Case Studies

  • Antitumor Agents : Some derivatives of this compound have been explored for their potential as antitumor drugs, demonstrating that modifications can lead to enhanced therapeutic effects.
  • Peptide-Based Therapies : The compound's role in peptide synthesis positions it as a key player in developing peptide-based therapies for various diseases.

Industrial Applications

In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its stability and reactivity allow for its use in large-scale chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-3-methylbutanoate involves its interaction with various molecular targets. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and specificity. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the ester group can undergo hydrolysis under acidic or basic conditions .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-amino-3-methylpentanoate
  • Tert-butyl 2-(aminomethyl)-3-methylbutanoate
  • Tert-butyl 2-aminobenzoate

Uniqueness

Tert-butyl 2-amino-3-methylbutanoate is unique due to its specific structure, which combines a tert-butyl ester group with an amino acid backbone. This combination provides distinct reactivity and stability compared to other similar compounds. The presence of the tert-butyl group also enhances its steric properties, making it useful in various synthetic and research applications .

Biological Activity

Tert-butyl 2-amino-3-methylbutanoate is a compound with significant biological activity, primarily due to its structural characteristics that facilitate interaction with various biological systems. This article delves into its mechanisms of action, potential applications in research and industry, and relevant case studies.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by:

  • Amino Group : Essential for protein synthesis and enzyme interactions.
  • Tert-butyl Group : Enhances lipophilicity, aiding in membrane permeability.
  • Methyl Group : Influences steric properties and biological interactions.

The molecular formula is C8H17NC_8H_{17}N with a molecular weight of approximately 143.23 g/mol.

The biological activity of this compound is attributed to its ability to form hydrogen bonds and electrostatic interactions with enzymes and receptors. The ester group can undergo hydrolysis, releasing the active aminomethyl compound that exerts its biological effects. This compound acts as a substrate or inhibitor in various enzymatic reactions, modulating metabolic pathways related to amino acid metabolism.

Biological Activity

  • Enzyme Interactions :
    • This compound has been shown to interact with enzymes involved in amino acid metabolism, potentially influencing protein synthesis and degradation pathways.
    • It can serve as a probe in biochemical assays to study enzyme-substrate interactions, enhancing our understanding of metabolic processes.
  • Therapeutic Potential :
    • The compound's structural similarity to essential amino acids suggests its potential role in therapeutic applications, particularly in metabolic disorders.
    • Its ability to penetrate biological membranes indicates that it may be useful in drug delivery systems.
  • Research Applications :
    • Used in studies focusing on metabolic pathways and enzyme kinetics, providing insights into the regulation of amino acid metabolism .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Enzyme Activity : A study demonstrated that this compound could enhance the activity of specific enzymes involved in amino acid metabolism when administered at certain concentrations. The results indicated a dose-dependent response, highlighting its potential as a metabolic modulator .
  • Therapeutic Application Research : Research has shown that this compound analogs exhibit promising results in preclinical models for treating metabolic disorders. These studies focus on the compound's ability to influence insulin signaling pathways and glucose metabolism .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructureKey Features
This compoundStructureAmino group enhances interaction with enzymes; high gastrointestinal absorption.
Tert-butyl 2-amino-4-methoxybutanoateStructureContains methoxy group; differing biological interactions possible.
Tert-butyl 2-amino-3-methylpentanoateStructureSimilar structure; potential for similar biological activity but different pharmacokinetics.

Properties

IUPAC Name

tert-butyl 2-amino-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-6(2)7(10)8(11)12-9(3,4)5/h6-7H,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBVJBGFJIHJSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of DL-valine (25 g, 0.213 mol) in tert-butyl acetate (250 mL) at 00° C., was added HClO4 (64.2 g, 0.320 mol) portionwise. The reaction mixture was stirred for 36 h at RT. It was diluted with water and extracted in ethyl acetate (500 mL). The organic layer was washed with a 10% sodium bicarbonate solution (2×150 mL), dried over Na2SO4 and concentrated, affording of the title compound as brown liquid. 1H NMR (DMSO-d6, 400 MHz) δ 7.31 (brs, 2H), 3.62 (d, J=4.4 Hz, 1H), 1.98 (d, J=1.7 Hz, 1H), 1.44 (s, 9H), 0.95 (m, 6H).
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
HClO4
Quantity
64.2 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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